2-Amino-3-(methylamino)pyrazine

Description

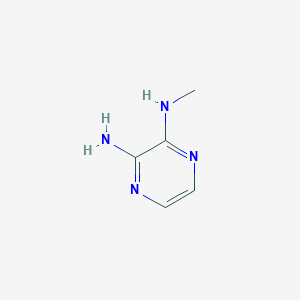

Structure

3D Structure

Properties

IUPAC Name |

3-N-methylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-5-4(6)8-2-3-9-5/h2-3H,1H3,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEALMDLAOASIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587620 | |

| Record name | N~2~-Methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84996-40-7 | |

| Record name | N~2~-Methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-3-(methylamino)pyrazine CAS number

An In-Depth Technical Guide to 2-Amino-3-(methylamino)pyrazine (CAS: 84996-40-7): A Key Building Block for Novel Therapeutics

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for breakthrough therapeutics. The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is one such "privileged structure." Its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions have cemented its role in a variety of FDA-approved drugs, from the pioneering anti-tuberculosis agent Pyrazinamide to advanced oncology treatments like Bortezomib and Acalabrutinib.[1][2][3]

This guide focuses on a particularly versatile derivative of this scaffold: This compound , identified by its CAS number 84996-40-7 .[4][5][6] This compound is not merely another heterocyclic amine; it is a strategic building block engineered for the rational design of complex molecules. Its pre-functionalized, diaminopyrazine core offers chemists two distinct points for synthetic elaboration, making it an invaluable asset in fields such as kinase inhibitor development and the burgeoning area of targeted protein degradation.[3][4]

We will explore the essential technical data of this compound, from its fundamental properties and safe handling to synthetic strategies and analytical validation. Furthermore, we will contextualize its utility within a drug discovery workflow, providing field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this powerful molecular tool.

Section 1: Core Compound Profile

A thorough understanding of a chemical building block begins with its fundamental physicochemical and safety characteristics. These data inform everything from storage and handling to reaction setup and purification.

Physicochemical Properties

The key properties of this compound are summarized below for quick reference. Sourcing high-purity material (typically ≥97%) is critical for reproducible downstream chemistry.[4]

| Property | Value | Source(s) |

| CAS Number | 84996-40-7 | [4][5] |

| Synonym | N²-methyl-2,3-pyrazinediamine | |

| Molecular Formula | C₅H₈N₄ | [4][6] |

| Molecular Weight | 124.14 g/mol | [4][5][6] |

| Appearance | Light-yellow to yellow liquid or solid | |

| Density | 1.271 g/cm³ | [5] |

| Flash Point | 142.2 °C | [5] |

| InChI Key | LTEALMDLAOASIE-UHFFFAOYSA-N | |

| SMILES | CNC1=NC=CN=C1N | [6] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [6] |

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory. This compound is classified with the GHS07 pictogram, indicating that it poses specific health hazards.[7]

-

Signal Word: Warning[7]

-

Hazard Statements:

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Work should be conducted in a well-ventilated fume hood.

-

Section 2: Synthesis & Derivatization Strategies

The utility of a building block is defined by the accessibility and predictability of its synthesis and subsequent reactions. While several routes to substituted diaminopyrazines exist, a common and logical approach involves sequential nucleophilic aromatic substitution (SNA) on a readily available dihalopyrazine precursor.

Conceptual Synthesis Workflow

The rationale behind this two-step approach is to leverage the differential reactivity of the halogenated positions and the nucleophiles. Starting with 2,3-dichloropyrazine, the first substitution with ammonia is generally regioselective. The second substitution with methylamine completes the synthesis. This controlled, stepwise addition is crucial for avoiding statistical mixtures of products.

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. 84996-40-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 84996-40-7 [sigmaaldrich.com]

Introduction: The Significance of the Aminopyrazine Scaffold

An In-depth Technical Guide to 2-Amino-3-(methylamino)pyrazine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, and critical applications, particularly in the rapidly evolving field of targeted protein degradation.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure have made it a cornerstone in the design of numerous therapeutic agents.[2][3] The pyrazine moiety is present in essential medicines and natural products, highlighting its biological relevance.[2][3]

This compound (also known as N²-methyl-2,3-pyrazinediamine) has emerged as a particularly valuable building block. Its vicinal diamine substitution on the pyrazine core offers a versatile platform for constructing complex molecules with precise three-dimensional architectures. This guide will elucidate the physicochemical properties, synthesis, and characterization of this compound, with a special focus on its application as a key intermediate in the development of novel therapeutics like protein degraders.[4]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in any research or development workflow.

Core Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 124.14 g/mol | [4][5] |

| Exact Mass | 124.075 g/mol | [5] |

| Molecular Formula | C₅H₈N₄ | [4][6] |

| CAS Number | 84996-40-7 | [4][5][6] |

| Synonym | N²-methyl-2,3-pyrazinediamine | [6] |

| Physical Form | Light-yellow to yellow liquid or solid | [6] |

| Density | 1.271 g/cm³ | [5] |

| Polar Surface Area (PSA) | 63.8 Ų | [5] |

| XLogP3 | -0.2 | [5] |

Chemical Structure and Storage

The structure features a pyrazine ring with a primary amine at the C2 position and a secondary methylamine at the C3 position. This arrangement is crucial for its function as a versatile chemical handle.

Caption: Chemical structure of this compound.

Stability and Storage: This compound should be stored under an inert atmosphere in a dark, refrigerated environment (2-8°C) to prevent degradation.[6][7] Its amine functionalities make it susceptible to oxidation and reaction with atmospheric CO₂.

Synthesis and Spectroscopic Characterization

The synthesis and rigorous characterization of building blocks are fundamental to the integrity of any drug discovery program.

Representative Synthesis

While multiple synthetic routes to aminopyrazines exist, a common and effective method involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor. The following workflow is based on analogous preparations reported in the chemical literature.[5]

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Material: 2-Amino-3-chloropyrazine is a common, commercially available precursor. The chlorine atom serves as a good leaving group for nucleophilic aromatic substitution.

-

Reagent: A high concentration of aqueous methanamine is used as both the nucleophile and the solvent to drive the reaction forward.

-

Catalyst: Copper(II) sulfate (CuSO₄) is often used to catalyze this type of amination reaction on heteroaromatic rings, facilitating the displacement of the halide.

-

Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, often reducing reaction times from many hours to just a few.[5]

-

Purification: Flash column chromatography is the standard method for purifying organic compounds of this polarity, effectively separating the product from unreacted starting material and byproducts.

Spectroscopic Profile

Confirming the identity and purity of the final compound is a non-negotiable step. The expected spectroscopic data serves as a self-validating system for the synthesis.

| Technique | Expected Signature | Rationale |

| ¹H NMR | (DMSO-d₆, 400 MHz) : δ ~7.2 ppm (d, 1H), ~7.1 ppm (d, 1H), ~6.1 ppm (q, 1H, NH), ~5.8 ppm (s, 2H, NH₂), ~2.8 ppm (d, 3H, CH₃). | These shifts correspond to the two aromatic protons on the pyrazine ring, the secondary amine proton (coupled to the methyl group), the primary amine protons, and the methyl group protons (coupled to the NH). This pattern is confirmed by available data.[5] |

| Mass Spec. | (ESI+) : m/z = 125.08 [M+H]⁺ | The electrospray ionization in positive mode will protonate one of the basic nitrogen atoms, resulting in a molecular ion peak corresponding to the compound's molecular weight plus the mass of a proton.[5] |

| IR Spec. | (cm⁻¹) : ~3450-3300 (N-H stretch, two bands for asymm/symm NH₂), ~3300 (N-H stretch, secondary amine), ~1640 (N-H scissoring), ~1250 (C-N stretch). | These absorption frequencies are characteristic of primary and secondary amines and the aromatic system.[8] |

Core Applications in Drug Discovery

The unique arrangement of the two amine groups makes this compound a powerful building block, particularly in the design of bifunctional molecules.

Protein Degraders (PROTACs)

The compound is explicitly marketed as a "Protein Degrader Building Block," which points to its primary application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4]

PROTAC Mechanism: PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the cell's proteasome.

Caption: Conceptual diagram of the PROTAC mechanism of action.

This compound is an ideal starting point for linker synthesis or for incorporation into the warhead or E3 ligand itself. The two distinct amine groups (primary and secondary) can be selectively functionalized, allowing for controlled, directional synthesis of the final PROTAC molecule.

Kinase Inhibitors and Scaffolding

The aminopyrazine core is a well-established pharmacophore in the development of kinase inhibitors.[3][9] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The amino substituents provide vectors for building out selectivity and potency against specific kinases.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring the production and verification of high-quality material.

Protocol 1: Synthesis and Purification

Objective: To synthesize and purify this compound from 2-amino-3-chloropyrazine.

Materials:

-

2-amino-3-chloropyrazine

-

40% Aqueous methanamine solution

-

Copper(II) sulfate (CuSO₄)

-

Methanol (MeOH), Chloroform (CHCl₃) - HPLC grade

-

Silica gel for column chromatography

-

Microwave synthesis vial, magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 20 mL microwave vial, add 2-amino-3-chloropyrazine (e.g., 1.0 g, 7.7 mmol), CuSO₄ (e.g., 123 mg, 0.77 mmol, 0.1 eq), and a magnetic stir bar.

-

Reagent Addition: Carefully add 40% aqueous methanamine solution (e.g., 15 mL) to the vial. Seal the vial securely.

-

Microwave Reaction: Place the vial in a microwave reactor. Set the conditions to 120°C with stirring for 3 hours. Rationale: This provides the thermal energy needed for the substitution reaction in a controlled and rapid manner.

-

Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., 10% MeOH in CH₂Cl₂) alongside the starting material to confirm consumption of the precursor.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanamine and water.

-

Purification: Adsorb the crude residue onto a small amount of silica gel. Perform flash column chromatography using a gradient of 0-5% Methanol in Chloroform. Rationale: The gradient elution allows for the separation of the more polar product from the less polar starting material and non-polar impurities.

-

Isolation: Collect the fractions containing the product (identified by TLC). Combine the pure fractions and concentrate under reduced pressure to yield this compound as a yellow solid or oil.

Protocol 2: Quality Control (QC) Workflow

Objective: To confirm the identity, structure, and purity of the synthesized product.

Caption: A self-validating quality control workflow for product verification.

Procedure:

-

Nuclear Magnetic Resonance (NMR): Prepare a sample by dissolving ~5 mg of the product in deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C spectra. The data must match the expected shifts and coupling patterns described in Section 3.2.

-

Mass Spectrometry (MS): Prepare a dilute solution of the product in methanol. Infuse into an ESI mass spectrometer. The resulting spectrum must show a dominant peak at m/z 125.08, corresponding to the protonated molecule.

-

High-Performance Liquid Chromatography (HPLC): Prepare a sample in a suitable mobile phase (e.g., acetonitrile/water). Inject onto a C18 column and monitor with a UV detector. The purity is determined by the relative area of the main product peak, which should be ≥97%.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for modern drug discovery. Its well-defined structure, versatile reactivity, and established synthetic routes make it a high-value building block for creating sophisticated molecules. Its demonstrated utility in the construction of protein degraders and kinase inhibitors places it at the forefront of research into targeted therapies. As the fields of chemical biology and precision medicine continue to advance, the demand for such versatile and strategically designed scaffolds will undoubtedly grow, ensuring that this compound remains a relevant and critical component in the medicinal chemist's toolbox.

References

-

CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]

-

Parr, B. T., & Stoltz, B. M. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(36), 7269-7272. Retrieved from [Link]

- Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S. Patent and Trademark Office.

-

Krishnakumar, V., & Prabavathi, N. (2012). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. International Journal of ChemTech Research, 4(1), 1-13. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros. Retrieved from [Link]

-

Al-Sanea, M. M., & Al-Saadi, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Retrieved from [Link]

- Ciba-Geigy Ag. (1975). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation. German Patent Office.

-

Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 84996-40-7 [sigmaaldrich.com]

- 7. 84996-40-7|this compound|BLD Pharm [bldpharm.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-3-(methylamino)pyrazine

This guide provides a comprehensive overview of the synthesis of 2-amino-3-(methylamino)pyrazine, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document details a robust and efficient synthesis pathway, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into the strategic considerations behind the chosen synthetic route, the intricacies of the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization.

Introduction and Strategic Overview

This compound is a substituted diamine of the pyrazine core. The pyrazine ring system is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The strategic placement of amino and methylamino groups at the 2 and 3 positions, respectively, provides a valuable platform for further functionalization and the exploration of structure-activity relationships (SAR) in drug discovery programs.

The primary synthetic strategy discussed herein involves a two-step process, commencing with the commercially available 2-aminopyrazine. This approach is favored for its convergency, scalability, and the ready availability of the starting materials. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence:

-

Chlorination of 2-Aminopyrazine: The initial step involves the selective chlorination of 2-aminopyrazine to yield 2-amino-3-chloropyrazine. This transformation introduces a good leaving group (chloride) onto the pyrazine ring, setting the stage for the subsequent nucleophilic substitution.

-

Nucleophilic Aromatic Substitution with Methylamine: The final step is the displacement of the chloride in 2-amino-3-chloropyrazine with methylamine. This reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism to afford the target compound, this compound.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-3-chloropyrazine

The introduction of a chlorine atom at the 3-position of 2-aminopyrazine is a critical step that activates the pyrazine ring for the subsequent nucleophilic substitution. N-Chlorosuccinimide (NCS) is a commonly employed and effective reagent for this electrophilic chlorination.

Reaction Mechanism

The chlorination of 2-aminopyrazine with NCS proceeds through an electrophilic aromatic substitution mechanism. The amino group at the 2-position is an activating group, directing the incoming electrophile (Cl

Detailed Experimental Protocol

Materials:

-

2-Aminopyrazine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Activated charcoal

Procedure:

-

To a suspension of 2-aminopyrazine (3 g, 31.6 mmol) in acetonitrile (50 mL) at room temperature, add N-Chlorosuccinimide (NCS) (8.2 g, 34.7 mmol) in portions.

-

Heat the reaction mixture to 40 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (50 mL) and a saturated aqueous sodium carbonate solution (20 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and treat with activated charcoal (0.8 g) to remove colored impurities.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 2-amino-3-chloropyrazine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a yellow solid.[1]

Step 2: Synthesis of this compound

The core of this synthesis is the nucleophilic aromatic substitution of the chlorine atom in 2-amino-3-chloropyrazine with methylamine. The use of a copper catalyst is crucial for achieving a high yield and reasonable reaction rate.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing effect of the nitrogen atoms, facilitates the attack of the nucleophile (methylamine) on the carbon atom bearing the chlorine. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyrazine ring, yielding the final product.[2][3][4][5]

The role of the copper(II) sulfate catalyst is likely to involve coordination to the pyrazine nitrogen atoms, further increasing the electrophilicity of the ring and facilitating the nucleophilic attack. It may also play a role in the departure of the leaving group.

Caption: Generalized mechanism of the nucleophilic aromatic substitution (SNAr).

Detailed Experimental Protocol

Materials:

-

2-Amino-3-chloropyrazine

-

12 M aqueous methylamine solution

-

Copper(II) sulfate (CuSO₄)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

Procedure:

-

In a microwave-safe reaction vessel, combine 2-amino-3-chloropyrazine (5.20 g, 40.1 mmol), copper(II) sulfate (640 mg, 4.01 mmol), and a 12 M aqueous solution of methylamine (40.0 mL, 480 mmol).[6]

-

Seal the vessel and heat the mixture to 120 °C for 3 hours using microwave irradiation.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture in vacuo to remove the excess methylamine and water.[6]

-

Purify the resulting residue by flash column chromatography on silica gel. Elute with a gradient of 0-5% methanol in chloroform.[6]

-

Combine the fractions containing the desired product and concentrate in vacuo to yield this compound as a yellow solid (3.99 g, 80% yield).[6]

Data Presentation

Reaction Conditions and Yield Summary

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 2-Aminopyrazine | NCS, Acetonitrile, 40 °C, 4h | 2-Amino-3-chloropyrazine | Good to excellent |

| 2 | 2-Amino-3-chloropyrazine | 12 M aq. CH₃NH₂, CuSO₄, 120 °C, 3h (microwave) | This compound | 80%[6] |

Characterization Data for this compound

-

Appearance: Yellow solid[6]

-

¹H NMR (DMSO-d₆): δ 2.81 (d, 3H, J = 4.7 Hz), 5.84 (s, 2H), 6.13 (q, 1H, J = 4.7 Hz), 7.09 (d, 1H, J = 3.1 Hz), 7.23 (d, 1H, J = 3.1 Hz).[6]

-

Mass Spectrometry (ESI): m/z 125 [M+H]⁺.[6]

Troubleshooting and Optimization

-

Low Yield in Chlorination: Incomplete reaction may occur. Ensure the NCS is of high purity and the solvent is anhydrous. Reaction time and temperature can be optimized. Over-chlorination to form dichlorinated byproducts is a possibility; careful monitoring by TLC is crucial.

-

Low Yield in Amination: The activity of the copper catalyst is critical. Ensure the use of high-quality CuSO₄. The microwave conditions (temperature and time) may need optimization for different scales. Incomplete removal of the solvent before chromatography can affect purification.

-

Purification Challenges: The product is relatively polar. A gradient elution during column chromatography is recommended for good separation. The choice of solvent system may need to be adjusted based on the specific impurities present.

Conclusion

This guide has outlined a reliable and efficient two-step synthesis of this compound. The pathway, which involves the chlorination of 2-aminopyrazine followed by a copper-catalyzed nucleophilic aromatic substitution with methylamine, offers high yields and a straightforward purification procedure. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the synthesis of this important building block for further chemical exploration.

References

- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1998-2007.

- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

ResearchGate. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

- Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(methylamino)pyrazine

Introduction

2-Amino-3-(methylamino)pyrazine, a substituted diamine of the pyrazine core, represents a significant scaffold in medicinal chemistry and drug development. Pyrazine derivatives are integral to a wide array of biologically active compounds, and a thorough understanding of their structural and electronic properties is paramount for the rational design of novel therapeutics. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from related pyrazine structures.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Data for this compound:

The following ¹H NMR data has been reported for this compound in DMSO-d₆.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.23 | Doublet | 1H | 3.1 | Pyrazine H |

| 7.09 | Doublet | 1H | 3.1 | Pyrazine H |

| 6.13 | Quartet | 1H | 4.7 | NH (methylamino) |

| 5.84 | Singlet (broad) | 2H | - | NH₂ (amino) |

| 2.81 | Doublet | 3H | 4.7 | CH₃ (methylamino) |

Interpretation:

-

Pyrazine Protons (7.23 and 7.09 ppm): The two doublets in the aromatic region are characteristic of the two protons on the pyrazine ring. Their coupling constant of 3.1 Hz is typical for ortho-coupling in pyrazine systems.

-

Amino Protons (6.13 and 5.84 ppm): The quartet at 6.13 ppm corresponds to the proton of the methylamino group, which is coupled to the three protons of the methyl group. The broad singlet at 5.84 ppm is assigned to the two protons of the primary amino group. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

-

Methyl Protons (2.81 ppm): The doublet at 2.81 ppm integrates to three protons and is assigned to the methyl group. The coupling to the adjacent NH proton results in the doublet multiplicity with a coupling constant of 4.7 Hz.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which aids in dissolving the polar amino-substituted pyrazine. Its deuteration prevents large solvent signals from obscuring the analyte's spectrum.

-

Shimming: This process is crucial for achieving a homogeneous magnetic field across the sample, which is essential for obtaining sharp, well-resolved peaks.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Spectrum:

The molecule has five distinct carbon environments, and therefore, five signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Expected Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150-160 | C2 and C3 | Carbons directly attached to nitrogen atoms in the pyrazine ring are significantly deshielded. The C2 bearing the amino group and C3 bearing the methylamino group will have distinct chemical shifts in this region. |

| ~125-135 | C5 and C6 | The two CH carbons of the pyrazine ring are expected in this range, typical for aromatic carbons in nitrogen-containing heterocycles. |

| ~30 | CH₃ | The methyl carbon of the methylamino group is expected to appear in the aliphatic region. |

Supporting Data from a Related Compound:

For 3-amino-N-methylpyrazine-2-carboxamide, the pyrazine ring carbons appear at approximately 155.4, 147.1, 131.5, and 126.2 ppm, and the methyl carbon at 25.9 ppm, which supports the predicted chemical shift ranges.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for a greater number of scans due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Data for this compound:

Electrospray ionization (ESI) mass spectrometry has shown a protonated molecular ion peak [M+H]⁺ at m/z 125.[1] This corresponds to the molecular formula C₅H₈N₄ (Molecular Weight: 124.14 g/mol ).

Expected Fragmentation Pattern:

While detailed fragmentation data is not available, we can predict likely fragmentation pathways based on the structure. Alpha-cleavage is a common fragmentation pathway for amines.

Caption: Predicted fragmentation pathways for this compound.

-

Alpha-Cleavage: Cleavage of the bond adjacent to a nitrogen atom is a favorable process.[2] For the methylamino group, this could lead to the loss of a methyl radical (CH₃•), resulting in a fragment at m/z 110.

-

Other Fragmentations: Loss of the amino group (NH₂•) or the methylamino group (CH₃NH•) could also occur, leading to fragments at m/z 109 and 95, respectively.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

Infusion: Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets. A nebulizing gas (e.g., nitrogen) assists in this process.

-

Desolvation: The charged droplets are desolvated with the aid of a heated capillary and/or a drying gas to produce gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful technique for identifying functional groups. Although a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary amine (NH₂) |

| 3350-3310 | N-H stretch | Secondary amine (NH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (CH₃) |

| ~1650-1580 | N-H bend | Primary and secondary amines |

| ~1600-1450 | C=C and C=N stretch | Pyrazine ring |

| ~1350-1250 | C-N stretch | Aromatic and aliphatic amines |

Supporting Data from a Related Compound:

The IR spectrum of 2-aminopyridine shows characteristic N-H stretching vibrations around 3440 and 3320 cm⁻¹, and ring stretching vibrations between 1610 and 1440 cm⁻¹, which aligns with the expected regions for our target molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, π → π* and n → π* transitions are typically observed.

Expected UV-Vis Absorption:

-

π → π Transitions:* These are typically high-energy transitions that result in strong absorption bands, likely in the range of 250-300 nm for the pyrazine ring.

-

n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons on the nitrogen atoms. They result in weaker absorption bands at longer wavelengths, potentially above 300 nm.

Solvent Effects:

The polarity of the solvent can influence the wavelengths of these transitions. Generally, n → π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents, while π → π* transitions may experience a bathochromic (red) shift to longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λₘₐₓ.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and determine the molar absorptivity (ε) if the concentration is known.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, Mass Spectrometry, and predictive interpretations for ¹³C NMR, IR, and UV-Vis spectroscopy, provides a robust framework for its structural elucidation and characterization. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the confident identification and further investigation of this important pyrazine derivative.

References

Sources

An In-depth Technical Guide to 2-Amino-3-(methylamino)pyrazine: A Key Building Block in Modern Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive structural and functional analysis of 2-amino-3-(methylamino)pyrazine (also known as N²-methylpyrazine-2,3-diamine), a heterocyclic amine of significant interest in medicinal chemistry. The document elucidates the molecule's core structural features through a detailed examination of its spectroscopic data. Furthermore, it outlines a robust synthetic protocol and explores its pivotal role as a versatile building block, particularly in the rapidly advancing field of targeted protein degradation. This guide is intended to serve as an essential resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Emergence of Substituted Pyrazines in Medicinal Chemistry

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structural motif in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a wide array of therapeutics. The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.

Among the vast landscape of substituted pyrazines, this compound has emerged as a particularly valuable building block. Its vicinal diamino-substituted pattern offers multiple points for chemical modification, making it an ideal scaffold for the construction of complex molecular architectures. Notably, its classification as a "Protein Degrader Building Block" underscores its growing importance in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

This guide provides a detailed exploration of the structural and chemical characteristics of this compound, offering insights into its synthesis and application to empower researchers in their drug discovery endeavors.

Molecular and Structural Properties

A thorough understanding of a molecule's structural and electronic characteristics is fundamental to its application in rational drug design. This section details the key physical and spectroscopic properties of this compound.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Source |

| CAS Number | 84996-40-7 | [2] |

| Molecular Formula | C₅H₈N₄ | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Appearance | Light-yellow to yellow liquid or solid | [3] |

| Density | 1.271 g/cm³ | [2] |

| Refractive Index | 1.665 | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |

Spectroscopic Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following subsections provide a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data.

The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the molecule. The spectrum of this compound in DMSO-d₆ exhibits the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Source |

| 7.23 | d | 1H | Pyrazine CH | 3.1 | [2] |

| 7.09 | d | 1H | Pyrazine CH | 3.1 | [2] |

| 6.13 | q | 1H | NH -CH₃ | 4.7 | [2] |

| 5.84 | s | 2H | -NH₂ | - | [2] |

| 2.81 | d | 3H | -NH-CH₃ | 4.7 | [2] |

Expert Analysis: The two doublets in the aromatic region (δ 7.23 and 7.09 ppm) are characteristic of the two protons on the pyrazine ring, with their coupling constant of 3.1 Hz indicating their ortho relationship. The quartet at δ 6.13 ppm is assigned to the proton of the methylamino group, which is coupled to the three protons of the methyl group, appearing as a doublet at δ 2.81 ppm. The broad singlet at δ 5.84 ppm corresponds to the two protons of the primary amino group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C -NH₂ |

| ~145-150 | C -NHCH₃ |

| ~125-130 | Pyrazine C H |

| ~120-125 | Pyrazine C H |

| ~25-30 | -NH-C H₃ |

Rationale for Prediction: The carbon atoms directly attached to the electronegative nitrogen atoms (C-2 and C-3) are expected to be the most deshielded and therefore appear at the lowest field (highest ppm). The two CH carbons of the pyrazine ring will resonate in the aromatic region, and the methyl carbon will be the most shielded, appearing at the highest field (lowest ppm).

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.

| m/z | Ion | Source |

| 125 | [M+H]⁺ | [2] |

Interpretation: The observed mass-to-charge ratio of 125 for the protonated molecule ([M+H]⁺) is consistent with the calculated molecular weight of 124.14 g/mol for this compound.

As with the ¹³C NMR data, experimental IR spectra for this compound are not widely published. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary and secondary amines |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (methyl) |

| 1650-1550 | N-H bend | Primary and secondary amines |

| 1600-1450 | C=C and C=N stretch | Pyrazine ring |

Theoretical Basis: The N-H stretching vibrations of the primary and secondary amino groups are expected to appear as strong bands in the 3400-3200 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations will be observed in their characteristic regions. The N-H bending and pyrazine ring stretching vibrations will be present in the fingerprint region.

Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is adapted from a similar procedure for a related compound and is expected to provide a high yield of the desired product.[4]

Reaction Scheme

Caption: Synthetic route to this compound.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask, add 2-amino-3-chloropyrazine (1.0 eq), potassium carbonate (1.2 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Methylamine: Add a solution of methylamine (1.1 eq) in a suitable solvent (e.g., THF or water) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Causality of Experimental Choices: The use of a base like potassium carbonate is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution, as it effectively solvates the ions and allows the reaction to proceed at a reasonable rate. Heating is necessary to overcome the activation energy of the reaction.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the synthesis of bioactive molecules, particularly in the realm of targeted protein degradation.

A Key Component of PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The diamino substitution pattern of this compound provides an ideal platform for the attachment of both a linker and a warhead (target-binding ligand). One of the amino groups can be functionalized to connect to the linker, while the other can be modified to interact with the target protein. This versatility allows for the rapid generation of libraries of PROTACs for screening against various disease targets.

Caption: Role of this compound in PROTAC synthesis.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its well-defined structural and spectroscopic properties, coupled with a straightforward synthetic route, make it an attractive scaffold for the development of novel therapeutics. Its demonstrated utility in the construction of PROTACs highlights its potential to contribute to the next generation of drugs targeting previously "undruggable" proteins. This technical guide provides a solid foundation for researchers to leverage the unique attributes of this compound in their ongoing drug discovery efforts.

References

- This cit

-

PrepChem. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

-

CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. N2-Methylpyrazine-2,3-diamine | CymitQuimica [cymitquimica.com]

- 4. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-Amino-3-(methylamino)pyrazine: A Key Heterocyclic Building Block

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(methylamino)pyrazine (CAS No: 84996-40-7), a substituted diaminopyrazine of significant interest to the medicinal chemistry and drug discovery sectors. While the primary literature detailing the initial discovery and synthesis of this specific molecule is not prominently available, this document consolidates its known properties and contextualizes its importance as a chemical building block. A plausible, well-established synthetic route to access this class of compounds is presented, reflecting common methodologies in pyrazine chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the characteristics and potential applications of this valuable heterocyclic scaffold.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of bioactive molecules.[1] Pyrazine derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, diuretic, and antiviral effects. The strategic functionalization of the pyrazine core with substituents like amino and methylamino groups, as seen in this compound, provides medicinal chemists with versatile vectors for molecular elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This particular compound serves as a quintessential example of a "building block"—a readily available chemical entity used for the construction of more complex molecular architectures, particularly in the synthesis of compound libraries for high-throughput screening.

Physicochemical and Structural Properties

This compound, also known as N2-Methylpyrazine-2,3-diamine, is typically available as a light-yellow to yellow liquid or solid. Its core structure consists of a pyrazine ring substituted with a primary amino group at the C2 position and a methylamino group at the C3 position.

| Property | Value | Source |

| CAS Number | 84996-40-7 | [2] |

| Molecular Formula | C₅H₈N₄ | [2] |

| Molecular Weight | 124.15 g/mol | |

| Physical Form | Light-yellow to yellow liquid or solid | |

| Purity | Typically ≥98% | |

| Storage | 2-8°C, under inert atmosphere, protected from light | |

| InChI Key | LTEALMDLAOASIE-UHFFFAOYSA-N |

Synthesis of Substituted 2,3-Diaminopyrazines: A Representative Methodology

While the original publication describing the synthesis of this compound is not readily identifiable, a plausible and efficient route can be designed based on established principles of pyrazine chemistry. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrazine precursor. The differential reactivity of the halogen atoms, influenced by the electronic nature of the pyrazine ring, can be exploited for sequential amination.

A logical starting material for this synthesis is 2,3-dichloropyrazine. The reaction proceeds in two distinct nucleophilic substitution steps. The first amination can be achieved with ammonia, followed by a second substitution with methylamine. The order of addition can be critical and may require optimization to achieve the desired regioselectivity and yield.

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general chemical principles for the synthesis of aminopyrazines and has not been verified against a specific primary literature source for this exact molecule.

Step 1: Synthesis of 2-Amino-3-chloropyrazine

-

Reaction Setup: To a sealed pressure vessel, add 2,3-dichloropyrazine (1.0 eq). Add a suitable solvent such as ethanol or a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol, 10-20 eq).

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The typical reaction time can range from 12 to 24 hours.

-

Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-amino-3-chloropyrazine.

Step 2: Synthesis of this compound

-

Reaction Setup: In a sealed pressure vessel, dissolve the 2-amino-3-chloropyrazine (1.0 eq) from the previous step in a suitable solvent like n-butanol or dioxane. Add an excess of an aqueous or alcoholic solution of methylamine (e.g., 40% aq. methylamine, 10-20 eq).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-160 °C. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove excess methylamine and salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be purified by flash column chromatography or recrystallization.

Role in Medicinal Chemistry and Drug Development

The structure of this compound is particularly valuable for fragment-based drug discovery (FBDD) and as a scaffold for building combinatorial libraries. The two distinct amino groups offer differential reactivity and hydrogen bonding capabilities.

-

Primary Amine (-NH₂): This group is a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and reductive amination. It can serve as a key hydrogen bond donor, interacting with protein targets.

-

Secondary Amine (-NHCH₃): The methyl group provides steric bulk compared to the primary amine and alters the electronic properties and basicity of the nitrogen atom. This group can also participate in hydrogen bonding and serves as another vector for chemical elaboration.

This dual functionality allows for the systematic exploration of chemical space around a core scaffold, a fundamental activity in lead optimization campaigns. Its classification as a "building block" by numerous chemical suppliers underscores its primary role as a synthetic intermediate rather than an end-product with known biological activity.

Conclusion

This compound stands as a significant, albeit historically obscure, heterocyclic building block. While its formal discovery is not well-documented in public literature, its value is evident from its commercial availability and the inherent potential of its diaminopyrazine scaffold. The synthetic pathways to access this and related compounds are well-established within the repertoire of organic chemistry, relying on robust reactions like nucleophilic aromatic substitution. For drug discovery professionals, this molecule represents a versatile platform for generating novel chemical entities, offering multiple points for diversification to probe the complex chemical space of biological targets.

References

-

Greener approach toward one pot route to pyrazine synthesis. (n.d.). Retrieved from [Link]

- Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.

-

Custom Synthesis of Pyrazine Derivatives: Meeting Your Specific Chemical Needs. (n.d.). Retrieved from [Link]

- Preparation of C-pyrazine-methylamines. (2009).

- A Comparative Guide to the Synthetic Utility of 3-Chloro-2-pyrazinamine and 2-Amino-3-chloropyrazine. (n.d.). Benchchem.

- Synthesis of substituted pyrazines. (2009).

- 2-Amino-3-methoxy-pyrazine and process for its preparation. (1965).

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2019). The Journal of Organic Chemistry.

-

Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[3][4][5]Thiadiazolo[3,4-b]pyrazines. (1998). Journal of Chemical Research, Synopses.

- Amination products of chloropyrazine and 2-chloropyrimidine. (2013).

- 2-Amino-3-chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety D

- The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. (1991). Journal of Heterocyclic Chemistry.

- Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Iraqi Journal of Science.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- Synthesis of porphyrazine-octaamine, hexamine, and diamine derivatives. (2009). Journal of Porphyrins and Phthalocyanines.

- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry.

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2013).

- Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine. (2015).

- Synthesis process of 2-methyl-5-pyrazine formate. (2019).

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-3-(methylamino)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Amino-3-(methylamino)pyrazine (CAS No: 84996-40-7), a heterocyclic amine of interest in pharmaceutical research and development. This document details the compound's fundamental properties, including its molecular structure, weight, and predicted physical constants. It further outlines detailed, field-proven methodologies for the experimental determination of its key physical and spectral properties. While exhaustive experimental data for this specific molecule is not widely published, this guide establishes a robust framework for its characterization by leveraging data from analogous pyrazine derivatives and established analytical techniques.

Introduction: The Significance of this compound

Pyrazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. This compound, also known as N²-methyl-2,3-pyrazinediamine, is an intriguing example, featuring two distinct amino functionalities on the pyrazine ring. A thorough understanding of its physical and chemical properties is paramount for its potential application in drug discovery, including aspects of synthesis, purification, formulation, and pharmacokinetic profiling.

This guide is structured to provide both foundational knowledge and practical, actionable protocols for the comprehensive characterization of this compound.

Core Physical and Chemical Properties

A summary of the fundamental properties of this compound is presented in the table below. It is important to note that while some of these values are derived from reliable sources, others are predicted and await experimental verification.

| Property | Value | Source |

| IUPAC Name | N²-methylpyrazine-2,3-diamine | |

| Synonyms | This compound | [1] |

| CAS Number | 84996-40-7 | [1] |

| Molecular Formula | C₅H₈N₄ | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Physical Form | Light-yellow to yellow liquid or solid | [1] |

| Purity | Typically ≥97% | |

| Predicted Density | 1.271 g/cm³ | [2] |

| Predicted Flash Point | 142.2 °C | [2] |

| Predicted Refractive Index | 1.665 | [2] |

Storage and Stability: this compound should be stored in a dark place under an inert atmosphere, at temperatures between 2-8°C.[1] As with many amines, it may be susceptible to oxidation and should be handled accordingly.

Experimental Determination of Physical Characteristics

This section provides detailed protocols for the experimental verification of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.[3]

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 1-2 mm.[4]

-

Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube setup can be used.[3][5]

-

Measurement:

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3]

Causality Behind Experimental Choices: The slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.[3] A small, tightly packed sample ensures uniform heat transfer.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant. Due to the relatively high predicted boiling point of pyrazine derivatives, measurement under reduced pressure is often necessary to prevent decomposition.[6]

Experimental Protocol (Micro-Boiling Point):

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube. A sealed capillary tube (sealed at one end) is inverted and placed inside the test tube.

-

Apparatus: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath.

-

Measurement:

-

The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

-

Pressure Correction: If the boiling point is determined at a pressure other than 760 mmHg, a nomograph can be used to correct the boiling point to standard pressure.

Causality Behind Experimental Choices: This micro-method is ideal for small sample quantities. The principle relies on the vapor pressure of the liquid equaling the external pressure at the boiling point, which is observed as the point where the liquid is drawn back into the capillary upon cooling.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for purification, analysis, and formulation. Amines, being polar, are generally soluble in polar organic solvents.[7]

Experimental Protocol (Gravimetric Method):

-

Preparation of Saturated Solution: An excess of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO, chloroform) in a sealed vial.[8]

-

Equilibration: The vial is agitated at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.[8]

-

Isolation of Solute: A known volume of the supernatant is carefully removed, filtered, and transferred to a pre-weighed flask.[8]

-

Solvent Evaporation: The solvent is evaporated under reduced pressure, and the flask containing the dissolved solid is dried to a constant weight.[8]

-

Calculation: The solubility is calculated based on the mass of the dissolved compound and the volume of the solvent used.[8]

Caption: General Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9]

Predicted ¹H NMR Spectrum:

Based on the structure and data from similar pyrazine derivatives, the following proton signals are expected (in DMSO-d₆):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H | ~7.0-7.5 | Doublet | 1H |

| Pyrazine-H | ~6.8-7.2 | Doublet | 1H |

| -NH₂ | ~5.8 | Broad Singlet | 2H |

| -NH-CH₃ | ~6.1 | Quartet | 1H |

| -NH-CH₃ | ~2.8 | Doublet | 3H |

Predicted ¹³C NMR Spectrum:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (Pyrazine) | ~145-155 |

| C-NH₂ | ~130-140 |

| C-NHCH₃ | ~125-135 |

| C-H (Pyrazine) | ~115-125 |

| -CH₃ | ~25-30 |

Experimental Protocol for NMR Analysis: [10]

-

Sample Preparation: 10-20 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned, locked on the deuterium signal of the solvent, and shimmed for optimal magnetic field homogeneity.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3][11]

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Alkyl) | 2850-2960 | Medium |

| C=N, C=C Stretch (Aromatic Ring) | 1500-1600 | Medium-Strong |

| N-H Bend (Amine) | 1550-1650 | Medium |

| C-N Stretch | 1250-1350 | Medium |

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[12][13]

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak at m/z = 124, corresponding to the molecular weight of the compound.

-

[M+H]⁺ Ion: In soft ionization techniques like Electrospray Ionization (ESI), a peak at m/z = 125 is expected.[2]

-

Fragmentation: Common fragmentation pathways for amines include the loss of a hydrogen radical or an alkyl radical adjacent to the nitrogen. For pyrazine derivatives, cleavage of the ring can also occur.

Experimental Protocol for MS Analysis:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like ESI or via a direct insertion probe for Electron Ionization (EI).

-

Ionization: The molecules are ionized using an appropriate method (e.g., EI, ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: A simplified representation of potential mass spectrometry fragmentation pathways.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physical properties of this compound. While a complete set of experimentally determined data is not yet available in the public domain, the protocols and predictive analyses presented here offer a robust starting point for researchers. The methodologies outlined are based on well-established principles and are widely applicable to the characterization of novel heterocyclic compounds. Adherence to these rigorous analytical practices is essential for ensuring the quality, purity, and reproducibility of data in the pursuit of new therapeutic agents.

References

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - CORE. (URL: [Link])

-

Pyrazine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Melting point determination. (URL: [Link])

-

Test for Amino Groups - BYJU'S. (URL: [Link])

-

Experiment 13 – Properties of Amines and Amides - Moorpark College. (URL: [Link])

-

Solubility of Organic Compounds. (URL: [Link])

-

Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets - ACS Publications. (URL: [Link])

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - ResearchGate. (URL: [Link])

-

Mass Spectrometry of Heterocyclic Compounds. - DTIC. (URL: [Link])

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Semantic Scholar. (URL: [Link])

-

Studies In Pyrazine Chemistry. - University of Glasgow. (URL: [Link])

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. (URL: [Link])

-

A Review on Mass Spectroscopy and Its Fragmentation Rules. (URL: [Link])

-

New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine - ResearchGate. (URL: [Link])

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (URL: [Link])

-

Interpretation of mass spectra. (URL: [Link])

-

experiment (1) determination of melting points. (URL: [Link])

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (URL: [Link])

-

Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol - MDPI. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])

-

Pyrazine - Wikipedia. (URL: [Link])

-

2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology - ResearchGate. (URL: [Link])

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

-

Micro-boiling point measurement. (URL: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

-

Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - NIH. (URL: [Link])

-

Understanding vacuum and boiling point relationship - Distillation - Future4200. (URL: [Link])

-

Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) - MDPI. (URL: [Link])

-

Boiling Point Using ThieleTube - YouTube. (URL: [Link])

-

Boiling point distribution curves for the two vacuum distillate samples. - ResearchGate. (URL: [Link])

-

N-Methyl-N-nitroso-2-pyridinamine | C6H7N3O | CID 146270 - PubChem. (URL: [Link])

-

Measurement of the Heterocyclic Amines 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Urine: Effects of Cigarette Smoking - PMC - NIH. (URL: [Link])

-

Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials - MDPI. (URL: [Link])

-

Showing Compound 3,5-Diethyl-2-methylpyrazine (FDB010931) - FooDB. (URL: [Link])

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. youtube.com [youtube.com]

- 6. Understanding vacuum and boiling point relationship - Distillation - Future4200 [future4200.com]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. uni-saarland.de [uni-saarland.de]

Unlocking the Therapeutic Potential of 2-Amino-3-(methylamino)pyrazine: A Technical Guide for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazine Scaffold